SR17018

Overview

Description

SR17018 is a μ-opioid receptor (MOR) agonist characterized by its G protein-biased signaling profile, which minimizes β-arrestin recruitment—a pathway associated with opioid-related adverse effects like respiratory depression and tolerance . This distinct binding mode underpins its functional selectivity, as interactions with TM6/7 are critical for β-arrestin activation .

Preparation Methods

Chemical Structure and Key Features of SR-17018

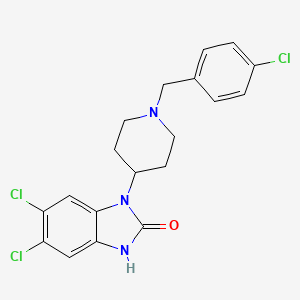

SR-17018 (C₂₁H₂₀Cl₃N₃O₂) is a trisubstituted arylacetamide derivative characterized by three chlorine atoms and a tertiary amine group (Figure 1). Its structure was optimized to enhance MOP selectivity while minimizing δ- and κ-opioid receptor activity . The compound’s high lipophilicity (calculated logP = 4.75) contributes to its pharmacokinetic profile but poses challenges in aqueous solubility, necessitating dimethylsulfoxide (DMSO)-based vehicles for preclinical studies .

Structural Determinants of Biased Signaling

The trisubstituted aromatic ring system and amide linkage are critical for G protein bias. Molecular dynamics simulations reveal that SR-17018 adopts a distinct binding pose in the MOP orthosteric site, forming stable interactions with residues D147³·³² and W293⁶·⁴⁸ . These interactions are hypothesized to stabilize receptor conformations favoring Gαi/o coupling over β-arrestin recruitment .

Synthetic Routes to SR-17018

Five-Step Synthesis Protocol

The primary synthetic route involves the following steps :

-

Nucleophilic Aromatic Substitution : Reaction of 2,4-dichloro-1-fluoro-5-nitrobenzene with dimethylamine in acetonitrile at 80°C yields the intermediate N,N-dimethyl-2,4-dichloro-5-nitroaniline (85% yield).

-

Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, methanol) reduces the nitro group to an amine, producing N,N-dimethyl-2,4-dichloro-5-aminobenzene (92% yield).

-

Urea Formation : Condensation with 4-chlorophenyl isocyanate in dichloromethane (DCM) at 0°C forms the urea derivative (78% yield).

-

Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the tert-butoxycarbonyl (Boc) protecting group (quantitative yield).

-

Direct Alkylation : Reaction with 2-(bromomethyl)pyridine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) affords SR-17018 as a mesylate salt (63% yield).

Table 1: Key Intermediates and Reaction Conditions

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Dimethylamine, 80°C | N,N-dimethyl-2,4-dichloro-5-nitroaniline | 85% |

| 2 | H₂, Pd/C, MeOH | N,N-dimethyl-2,4-dichloro-5-aminobenzene | 92% |

| 3 | 4-Chlorophenyl isocyanate, DCM | Urea intermediate | 78% |

| 5 | 2-(Bromomethyl)pyridine, K₂CO₃ | SR-17018 mesylate | 63% |

Alternative Approaches

A patent-disclosed method utilizes reductive amination for the final alkylation step, employing sodium triacetoxyborohydride (NaBH(OAc)₃) and formaldehyde in acetonitrile/water (9:1) at 0°C . This modification improves stereochemical control, achieving >95% enantiomeric excess (ee) as verified by chiral HPLC .

Purification and Analytical Characterization

Chromatographic Purification

Crude SR-17018 is purified via flash chromatography (230–400 mesh silica gel, 0–10% methanol/DCM gradient) . Final products exhibit >95% purity by ultra-performance liquid chromatography (UPLC) with UV detection at 254 nm .

Spectroscopic Validation

-

¹H NMR (600 MHz, CD₃OD): δ 8.51 (d, J = 4.8 Hz, 1H), 7.89–7.86 (m, 2H), 7.45–7.42 (m, 2H), 7.32 (s, 1H), 4.72 (s, 2H), 3.21 (s, 6H) .

-

HRMS : m/z calculated for C₂₁H₂₀Cl₃N₃O₂ [M+H]⁺ 468.0621, found 468.0618 .

Formulation Challenges and Solutions

Solubility Limitations

SR-17018’s poor aqueous solubility (~2.5 mg/mL in 1:1:8 DMSO/Tween-80/water) complicates in vivo dosing . Precipitation occurs at injection sites during repeated subcutaneous (s.c.) or intraperitoneal (i.p.) administration, reducing bioavailability by >50% after three days .

Vehicle Optimization

A 1:1:8 DMSO/Tween-80/sterile water vehicle prevents precipitation in acute studies but requires twice-daily oral dosing (24 mg/kg, b.i.d.) for chronic models . Attempts to use saline or osmotic minipumps (o.m.p.) failed due to solubility limits <3 mg/mL .

Comparative Analysis with Structural Analogs

SR-17018’s trisubstituted chlorine pattern distinguishes it from related compounds:

-

SR-14968 (Br substituent): Higher MOP affinity (Ki = 8.9 nM vs. 97 nM for SR-17018) but increased β-arrestin recruitment .

-

PZM21 : Fewer rotatable bonds (8 vs. 6) but lower logP (3.12 vs. 4.75), enabling better CNS penetration .

Table 2: Pharmacological Properties of Select MOP Agonists

| Compound | MOP Ki (nM) | β-Arrestin EC₅₀ (nM) | logP |

|---|---|---|---|

| SR-17018 | 97 ± 13 | >10,000 | 4.75 |

| SR-14968 | 8.9 ± 3.8 | 2,438 ± 710 | 5.12 |

| Morphine | 16 ± 1.2 | 253 ± 88 | 0.90 |

Chemical Reactions Analysis

SR17018 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pharmacokinetics

- Bioavailability : SR17018 is orally bioavailable with a pharmacokinetic half-life of 6-8 hours.

- Distribution : It exhibits a 3:1 brain to plasma ratio, allowing effective central nervous system penetration .

Scientific Research Applications

This compound has been extensively studied in various preclinical models, showcasing its potential across multiple domains:

Pain Models

- Hot Plate Assay :

- Formalin-Induced Inflammatory Pain :

- Chemotherapy-Induced Neuropathy :

Comparative Efficacy Studies

Recent studies have highlighted the comparative advantages of this compound over conventional opioids:

- Tolerance Development : Unlike morphine, which induces significant tolerance, this compound showed reduced tolerance in the hot plate test and maintained analgesic efficacy over time .

- Respiratory Depression : this compound produced significantly less respiratory suppression compared to traditional opioids, addressing a major safety concern in opioid therapy .

Case Studies and Research Findings

Several key studies have documented the efficacy and safety profile of this compound:

Chronic Administration Studies

Mice treated with this compound exhibited no significant withdrawal symptoms compared to those treated with morphine. This suggests a lower potential for dependence and withdrawal issues associated with long-term opioid therapy .

Comparative Studies

In head-to-head trials, this compound outperformed both morphine and oxycodone in terms of analgesic efficacy while eliciting fewer side effects. This positions it as a promising candidate for pain management strategies, particularly in populations at risk for opioid dependence .

Summary of Key Findings

| Study Focus | Findings |

|---|---|

| Hot Plate Assay | Sustained analgesia without significant tolerance development. |

| Formalin-Induced Inflammatory Pain | Maintained efficacy across multiple doses. |

| Chemotherapy-Induced Neuropathy | Greater potency than morphine and oxycodone; retained effectiveness upon chronic use. |

| Respiratory Depression | Significantly less than traditional opioids, enhancing safety profile. |

| Dependence Potential | Lower potential for dependence compared to conventional opioids. |

Biological Activity

SR17018 is a novel compound developed as a mu-opioid receptor (MOR) agonist, primarily characterized by its unique pharmacological profile that distinguishes it from traditional opioids. This article reviews the biological activity of this compound, focusing on its receptor interactions, efficacy in pain models, and potential therapeutic advantages.

Overview of this compound

This compound was designed to preferentially activate G-protein signaling pathways while minimizing β-arrestin recruitment, a characteristic that suggests a potential for reduced side effects typically associated with opioid use, such as respiratory depression and tolerance development .

Receptor Phosphorylation

One of the most notable aspects of this compound's biological activity is its atypical phosphorylation profile at the mu-opioid receptor. Initial studies indicated that this compound induces a unique phosphorylation pattern, initially limited to Ser375 within the first 20 minutes of exposure. Prolonged exposure leads to multisite phosphorylation akin to high-efficacy agonists like DAMGO .

- Phosphorylation Kinetics :

- Initial Phase (0-20 min) : Limited to Ser375.

- Extended Phase (>30 min) : Multisite phosphorylation observed.

This differential phosphorylation may contribute to the biased signaling observed with this compound, suggesting that it engages different G-protein coupled pathways compared to traditional opioids .

Efficacy in Pain Models

This compound has been evaluated across various pain models demonstrating significant analgesic effects comparable to morphine but with a markedly improved safety profile.

Comparative Potency and Efficacy

| Compound | Potency (GTPγS Binding) | Respiratory Depression | Tolerance Development |

|---|---|---|---|

| This compound | Similar to Morphine | Minimal | Less than Morphine |

| Morphine | Standard | High | Significant |

| Oxycodone | Lower | Moderate | Significant |

- Antinociceptive Effects : In mouse models, this compound produced antinociception similar to morphine in both acute and chronic settings. Notably, it retained efficacy without developing tolerance as seen with morphine and oxycodone .

Specific Pain Models

-

Hot Plate Assay :

- This compound maintained efficacy without significant tolerance development after repeated dosing.

-

Formalin-Induced Inflammatory Pain :

- Demonstrated sustained analgesic effects across multiple doses.

- Chemotherapy-Induced Neuropathy :

Side Effects and Safety Profile

The safety profile of this compound is particularly noteworthy. Studies indicate that it produces significantly less respiratory suppression compared to traditional opioids. This characteristic is crucial given the high incidence of respiratory depression associated with opioid therapies .

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in clinical settings:

- Chronic Administration Studies : Mice treated with this compound showed no significant withdrawal symptoms compared to those treated with morphine, suggesting a lower potential for dependence .

- Comparative Studies : In head-to-head trials, this compound outperformed both morphine and oxycodone in terms of efficacy while eliciting fewer side effects, making it a promising candidate for pain management strategies in opioid-dependent populations .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SR17018's interaction with the μ opioid receptor (MOR)?

this compound binds to MOR primarily at transmembrane (TM) helices TM3, TM6, and TM7, as revealed by cryo-EM and mutagenesis studies. Unlike traditional opioids (e.g., morphine, fentanyl), this compound lacks stable interactions with TM6/7 extracellular loops, which correlates with its biased signaling toward G-protein activation over β-arrestin recruitment .

Key Methodologies :

- Structural Analysis : Cryo-EM to resolve ligand-receptor binding poses.

- Mutagenesis : Validate critical residues (e.g., D149³.³², Y326⁷.⁴³) for functional assays.

- Comparative Modeling : Overlay this compound’s binding mode with other ligands (e.g., DAMGO, PZM21) to identify interaction differences.

Q. What experimental approaches are recommended to study this compound's biased agonism at MOR?

Biased agonism can be assessed via:

- FRET/FRAP Assays : Quantify β-arrestin recruitment kinetics and receptor-phosphorylation dynamics. This compound exhibits slower β-arrestin recruitment compared to DAMGO, with lower peak amplitudes in FRET experiments .

- Molecular Docking : Compare this compound’s binding poses across multiple MOR conformations (e.g., 4DKL, 5C1M) to identify voltage-sensitive interaction motifs .

- Pathway-Specific Functional Assays : Measure cAMP inhibition (Gαi/o) and ERK phosphorylation (β-arrestin) to quantify bias factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's β-arrestin recruitment data across experimental conditions?

Contradictions may arise from differences in receptor phosphorylation states or assay systems. To address this:

- Control Phosphorylation : Use phospho-deficient MOR mutants to isolate ligand-specific effects.

- Cross-Validate Models : Compare results from FRET (live cells) and molecular dynamics simulations (in silico) to reconcile kinetic discrepancies .

- Standardize Agonist Exposure Times : this compound’s slow dissociation kinetics require extended observation periods to capture full β-arrestin recruitment .

Q. How can this compound's pharmacological profile be optimized to reduce side effects while maintaining analgesia?

Strategies include:

- Targeted Mutagenesis : Modify residues in TM2/TM7 to enhance G-protein coupling (e.g., M153².⁵⁴) while disrupting β-arrestin interfaces .

- Pathway-Specific Screens : Use BRET-based biosensors to identify analogs with improved bias ratios.

- In Vivo Behavioral Assays : Test respiratory depression and constipation in MOR knock-in mice to validate therapeutic windows .

Q. What methods enable effective comparative analysis of this compound against other biased ligands (e.g., TRV130, PZM21)?

- Principal Component Analysis (PCA) : Map interaction fingerprints (e.g., hydrogen bonds, hydrophobic contacts) to cluster ligands by signaling profiles .

- Binding Free Energy Calculations : Use MM/GBSA to quantify affinity differences across MOR conformations .

- Functional Selectivity Indices : Calculate bias factors (ΔΔlog(τ/KA)) to rank ligands by pathway preference .

Q. Methodological Considerations

- Data Interpretation : Always contextualize this compound’s biased signaling within its unique binding mode, which differs from peptide agonists (e.g., DAMGO) and fentanyl derivatives .

- Reproducibility : Adhere to reporting standards (e.g., Beilstein Journal guidelines) for experimental details, including compound purity and assay conditions .

Comparison with Similar Compounds

Key Pharmacological Data :

- EC₅₀ for G protein activation : 97–288 nM (varies by assay and tissue) .

- β-arrestin-2 recruitment : Minimal activity (EC₅₀ > 10 μM in mouse MOR assays) .

- Bias factor : Ranges from 30 to 102 depending on cellular context (e.g., 102 in mouse brainstem GTPγS assays vs. 30 in CHO cells) .

TRV130 (Oliceridine)

- Mechanistic Overlap : Like SR17018, TRV130 preferentially engages TM2/3 and avoids TM6/7 interactions, reducing β-arrestin recruitment .

- Clinical Status : FDA-approved for acute pain, with demonstrated analgesic efficacy and reduced respiratory depression in human trials .

- Key Differences :

PZM21

- Binding Profile : Shares this compound’s TM2/3-centric binding but lacks TM6/7 engagement .

- In Vivo: Despite promising in vitro bias, PZM21 failed to show reduced side effects in non-human primates .

Morphine and Fentanyl

- Balanced Agonists : Both interact robustly with TM2/3 and TM6/7, driving strong β-arrestin recruitment .

- Adverse Effects :

Binding Comparison :

Ligand TM2/3 Interaction TM6/7 Interaction β-arrestin Recruitment This compound +++ ± – Morphine +++ +++ +++ Fentanyl +++ +++ +++ Table 1: Structural and functional comparison of MOR agonists .

Research Findings and Controversies

Assay-Dependent Bias

This compound’s bias factor varies significantly across experimental systems:

- High Bias (102-fold) in mouse brainstem GTPγS assays .

- Low/No Bias in BRET-based signaling assays using transfected cells . This highlights the critical role of cellular context (e.g., receptor density, signaling machinery) in interpreting bias .

In Vivo Performance

- Tolerance and Dependence : Chronic this compound administration in mice induced minimal tolerance and dependence compared to morphine .

- Respiratory Safety : While this compound’s low β-arrestin recruitment suggests reduced respiratory depression, direct in vivo human data are lacking .

Structural Insights

Cryo-EM structures reveal that this compound’s weak TM6/7 interactions correlate with its inability to stabilize MOR conformations required for β-arrestin coupling . In contrast, balanced agonists like DAMGO stabilize both TM2/3 and TM6/7 interactions, enabling dual signaling .

Properties

IUPAC Name |

5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGUDYUGRSQDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336689 | |

| Record name | SR-17018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134602-45-0 | |

| Record name | SR-17018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR-17018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-17018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.